PD 0220245

Description

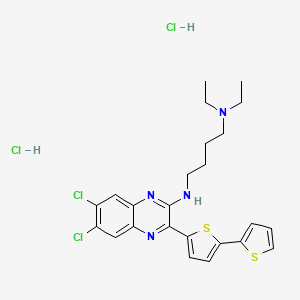

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[6,7-dichloro-3-(5-thiophen-2-ylthiophen-2-yl)quinoxalin-2-yl]-N',N'-diethylbutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26Cl2N4S2.2ClH/c1-3-30(4-2)12-6-5-11-27-24-23(22-10-9-21(32-22)20-8-7-13-31-20)28-18-14-16(25)17(26)15-19(18)29-24;;/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,27,29);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVKFSQIGWJQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC2=CC(=C(C=C2N=C1C3=CC=C(S3)C4=CC=CS4)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl4N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of PD 0220245

An extensive search of publicly available scientific literature and chemical databases did not yield any information on a compound designated as PD 0220245.

This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. As a result, data regarding its mechanism of action, molecular targets, and associated signaling pathways are not available in the public domain.

Therefore, the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: It is recommended to double-check the accuracy of the compound identifier "this compound." There may be a typographical error, or the compound may be more commonly known by a different name or code.

-

Consult Internal Documentation: If this compound is part of an internal research program, detailed information on its mechanism of action should be available in internal discovery and development documentation, such as study reports, patents, or internal databases.

-

Search Proprietary Databases: Access to proprietary chemical and pharmacological databases (e.g., SciFinder, Reaxys) may yield information not available in public sources. These databases often contain information on a wider range of chemical entities, including those from patent literature and less-cited journals.

Without initial data on the primary molecular target(s) and the biological systems affected by this compound, the creation of a comprehensive technical guide is not feasible. Further investigation into the correct identification and background of this compound is necessary before its mechanism of action can be detailed.

An In-depth Technical Guide to PD 0220245: A Novel Interleukin-8 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of PD 0220245, a potent, non-peptide, small-molecule antagonist of the interleukin-8 (IL-8) receptors, CXCR1 and CXCR2. The content herein is intended to furnish researchers and drug development professionals with the detailed information necessary to understand and potentially advance this line of inquiry.

Discovery and Rationale

This compound, also identified as compound 13r in primary literature, emerged from a focused drug discovery program aimed at identifying small-molecule modulators of IL-8.[1] Interleukin-8 is a pro-inflammatory chemokine that plays a pivotal role in the recruitment and activation of neutrophils, processes central to a variety of inflammatory diseases and certain cancers.[1][2] The rationale for the development of an IL-8 receptor antagonist is to block the downstream signaling cascade initiated by IL-8, thereby mitigating the inflammatory response. This compound was developed through the optimization of a 2-amino-3-heteroaryl-quinoxaline scaffold, which was identified from a mass-screening hit.[1]

Chemical Synthesis

The synthesis of this compound follows a multi-step reaction sequence starting from commercially available reagents. The core quinoxaline structure is assembled, followed by the introduction of the key heteroaryl and amino functionalities.

Synthesis Workflow

Figure 1: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Compound 13r)

A detailed experimental protocol, based on the general methodologies described for analogous compounds, is provided below.

-

Step 1: Synthesis of the Thiazolo[3,2-a]quinoxalin-1-amine Intermediate.

-

To a solution of 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added 2-amino-5-chlorothiophenol (1.1 eq) and a base, for instance, potassium carbonate (K₂CO₃) (2.5 eq).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 4-8 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude intermediate.

-

Purification is achieved through recrystallization or column chromatography.

-

-

Step 2: Amination to Yield this compound.

-

The intermediate from Step 1 is dissolved in a suitable solvent.

-

The appropriate amine is added, and the reaction may be heated or catalyzed as necessary to facilitate the displacement of the remaining chlorine atom.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

-

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the IL-8 receptors, CXCR1 and CXCR2. Its mechanism of action involves binding to these receptors and preventing the binding of the endogenous ligand, IL-8. This, in turn, inhibits the downstream signaling pathways responsible for neutrophil chemotaxis and activation.[1][3]

IL-8 Receptor Signaling Pathway and Point of Intervention

Figure 2: Proposed mechanism of action of this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key findings.

| Assay | Target | IC₅₀ (nM) | Reference |

| IL-8 Receptor Binding | CXCR1/CXCR2 | Potent Inhibition | [1] |

| IL-8-mediated Neutrophil Chemotaxis | Neutrophils | Potent Inhibition | [1][3] |

Note: Specific IC₅₀ values for this compound are not publicly available in the cited literature; however, it is described as one of the optimized and potent derivatives.[1]

Experimental Protocols for Biological Assays

Detailed methodologies for the key biological assays used to characterize this compound are outlined below.

IL-8 Receptor Binding Assay

-

Cell Culture: Human neutrophils or a cell line stably expressing CXCR1 or CXCR2 are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Binding Reaction: A fixed concentration of radiolabeled IL-8 (e.g., ¹²⁵I-IL-8) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Neutrophil Chemotaxis Assay

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

-

Loading: The lower wells are filled with a solution containing IL-8 at a concentration known to induce chemotaxis. Varying concentrations of this compound are also added to the lower wells. The upper wells are loaded with the isolated neutrophils.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 60-90 minutes).

-

Cell Staining and Counting: After incubation, the non-migrated cells on the top of the membrane are removed. The migrated cells on the bottom of the membrane are fixed, stained, and counted under a microscope.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the absence of the compound (control). The concentration of this compound that inhibits 50% of the chemotactic response (IC₅₀) is calculated.

Conclusion

This compound is a significant lead compound in the development of small-molecule antagonists for the IL-8 receptors. Its potent inhibitory activity in both receptor binding and functional chemotaxis assays underscores its therapeutic potential in a range of inflammatory conditions. The synthetic route is well-defined, and the mechanism of action is understood to be the competitive antagonism of the CXCR1 and CXCR2 receptors. Further preclinical and clinical development will be necessary to fully elucidate the safety and efficacy profile of this compound.

References

- 1. Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient identification of anti-SARS-CoV-2 compounds using chemical structure and biological activity based modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early In Vitro Studies of the MEK Inhibitor PD-0325901

Disclaimer: Initial searches for "PD 0220245" did not yield any publicly available in vitro studies. It is possible that this is an internal compound designation that has not been disclosed in scientific literature. This guide therefore focuses on a well-characterized and structurally related MEK inhibitor from the same developer (Pfizer), PD-0325901 , to provide a representative in-depth technical overview as requested.

This technical guide provides a comprehensive overview of the early in vitro studies of PD-0325901, a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of MEK inhibitors.

Core Mechanism of Action

PD-0325901 is a non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2] It binds to an allosteric site on the MEK enzyme, preventing its activation by upstream kinases such as RAF, and subsequently inhibiting the phosphorylation and activation of its downstream targets, ERK1 and ERK2.[3] The inhibition of the ERK signaling pathway leads to cell cycle arrest and induction of apoptosis in cancer cells where this pathway is constitutively active.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro studies of PD-0325901.

Table 1: Biochemical and Cellular Potency of PD-0325901

| Assay Type | Target/Cell Line | IC50/GI50 (nM) | Reference |

| Cell-free MEK activity | MEK1 | 0.33 | [1][5] |

| ERK Phosphorylation | Mouse Colon 26 cells | 0.33 | [5][6] |

| Cell Growth (GI50) | TPC-1 (papillary thyroid carcinoma) | 11 | [1] |

| Cell Growth (GI50) | K2 (papillary thyroid carcinoma) | 6.3 | [1] |

| Cell Growth (IC50) | BRAF mutant melanoma cell lines | 20-50 | [7] |

| Cell Growth (IC50) | NSCLC cell line (BRAF mutant) | 10 | [7] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are described below.

Cell Proliferation Assay (MTT Assay)

-

Cell Plating: Papillary thyroid carcinoma (PTC) cells (e.g., K2 and TPC-1) are seeded at a density of 1 x 10^4 cells per well in 24-well plates and incubated for 24 hours.[7]

-

Compound Treatment: Cells are treated with varying concentrations of PD-0325901 (e.g., 0.0064 to 100 nM) in triplicate for a specified period (e.g., 48 hours for GI50 determination or daily for growth curves).[7]

-

MTT Addition: After the treatment period, 0.2 mL of MTT solution (5 mg/mL in 0.8% NaCl) is added to each well, and the plates are incubated for 3 hours at 37°C.[7]

-

Solubilization: The medium is aspirated, and the formazan crystals are dissolved in 0.5 mL of DMSO.[7]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[7]

-

Data Analysis: Cell growth inhibition is calculated, and the GI50 (the concentration that causes 50% inhibition of cell growth) is determined using appropriate software.[7]

Western Blot Analysis for ERK Phosphorylation

-

Cell Treatment and Lysis: Cells are treated with PD-0325901 at various concentrations and time points. Following treatment, cells are harvested and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[7][8]

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable method, such as the DC protein assay.[7]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.[7][8]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Death Detection ELISA

-

Cell Plating and Treatment: Cells (4 x 10^4) are plated in 24-well plates and treated with PD-0325901 (e.g., 0.1 µmol/L) for 96 hours. A positive control, such as staurosporine (1 µmol/L), is also included.[7][9]

-

Cell Lysis: After treatment, the cells are lysed according to the manufacturer's protocol for the Cell Death Detection ELISA kit.[7][9]

-

ELISA Procedure: The cell lysates, which contain fragmented DNA from apoptotic cells, are processed following the ELISA kit instructions. This typically involves the binding of histone-associated DNA fragments to an anti-histone antibody-coated plate, followed by detection with an anti-DNA antibody conjugated to an enzyme.

-

Data Acquisition: The absorbance is measured at the appropriate wavelength to quantify the amount of apoptosis.[10]

Visualizations

Signaling Pathway Diagram

Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of PD-0325901 on MEK1/2.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the in vitro evaluation of PD-0325901.

References

- 1. selleckchem.com [selleckchem.com]

- 2. PD 0325901 | Cell Signaling Technology [cellsignal.com]

- 3. Preclinical assessments of the MEK inhibitor PD-0325901 in a mouse model of neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PD 0325901 | MEK | Tocris Bioscience [tocris.com]

- 6. PD 0325901 | MEK Inhibitors: R&D Systems [rndsystems.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mirdametinib | PD325901 | MEK inhibitor | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PD 0220245: A CXCR1/CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 0220245 is a potent, non-peptide, small-molecule antagonist of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2). As a member of the 2-amino-3-heteroaryl-quinoxaline class of compounds, it has been investigated for its potential therapeutic applications in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Core Compound Information

| Property | Value |

| IUPAC Name | N-(6,7-dichloro-3-(5-(thiophen-2-yl)thiophen-2-yl)quinoxalin-2-yl)-N',N'-diethylbutane-1,4-diamine |

| CAS Number | 640736-79-4 |

| Molecular Formula | C₂₄H₂₆Cl₂N₄S₂ |

| Molecular Weight | 521.5 g/mol |

| Class | 2-amino-3-heteroaryl-quinoxaline |

| Primary Target(s) | CXCR1, CXCR2 |

Mechanism of Action

This compound functions as a competitive antagonist at the CXCR1 and CXCR2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily activated by the chemokine interleukin-8 (IL-8). By binding to these receptors, this compound blocks the downstream signaling cascades initiated by IL-8. This inhibition prevents the activation of pathways that lead to neutrophil chemotaxis, degranulation, and the release of inflammatory mediators. The dual antagonism of both CXCR1 and CXCR2 makes this compound a potent inhibitor of IL-8-mediated inflammation.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of this compound from key studies.

Table 1: Receptor Binding Affinity

| Receptor | Assay Type | Ligand | IC₅₀ (nM) |

| Human CXCR1 | Radioligand Binding | [¹²⁵I]-IL-8 | 130 |

| Human CXCR2 | Radioligand Binding | [¹²⁵I]-IL-8 | 240 |

Data extracted from: Li, J. J., et al. (2003). Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. Bioorganic & Medicinal Chemistry, 11(17), 3777-3790.

Table 2: Functional Antagonism

| Assay | Cell Type | Stimulus | IC₅₀ (nM) |

| Neutrophil Chemotaxis | Human Neutrophils | IL-8 | 330 |

Data extracted from: Li, J. J., et al. (2003). Synthesis and structure-activity relationship of 2-amino-3-heteroaryl-quinoxalines as non-peptide, small-molecule antagonists for interleukin-8 receptor. Bioorganic & Medicinal Chemistry, 11(17), 3777-3790.

Experimental Protocols

CXCR1/CXCR2 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to human CXCR1 and CXCR2 receptors.

Materials:

-

HEK293 cells stably expressing human CXCR1 or CXCR2.

-

[¹²⁵I]-IL-8 (radioligand).

-

Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

This compound stock solution in DMSO.

-

Non-specific binding control (e.g., high concentration of unlabeled IL-8).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare cell membranes from HEK293-CXCR1 or HEK293-CXCR2 cells.

-

In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well).

-

Add varying concentrations of this compound or vehicle control (DMSO).

-

Add a fixed concentration of [¹²⁵I]-IL-8 (e.g., 0.1 nM).

-

For non-specific binding wells, add a high concentration of unlabeled IL-8 (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound by non-linear regression analysis.

Human Neutrophil Chemotaxis Assay

Objective: To evaluate the functional antagonism of this compound on IL-8-induced neutrophil migration.

Materials:

-

Freshly isolated human neutrophils from healthy donors.

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

-

Recombinant human IL-8.

-

This compound stock solution in DMSO.

-

Boyden chambers or other chemotaxis system (e.g., 96-well chemotaxis plates with a porous membrane, typically 3-5 µm pore size).

-

Cell viability stain (e.g., Calcein-AM).

-

Fluorescence plate reader.

Protocol:

-

Isolate human neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the purified neutrophils in chemotaxis buffer.

-

Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

In the lower wells of the chemotaxis chamber, add chemotaxis buffer containing IL-8 (e.g., 10 ng/mL) as the chemoattractant. For negative control wells, add buffer only.

-

Place the porous membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring an enzyme activity (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence in the lower well.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Visualizations

IL-8 Signaling Through CXCR1/CXCR2

Activation of CXCR1 and CXCR2 by IL-8 initiates a signaling cascade that is crucial for neutrophil recruitment and activation. The binding of IL-8 induces a conformational change in the receptors, leading to the activation of heterotrimeric G-proteins. The Gα and Gβγ subunits dissociate and activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways ultimately lead to an increase in intracellular calcium, activation of protein kinase C (PKC), and the activation of small GTPases of the Rho family, such as Rac and RhoA. These signaling events orchestrate the cytoskeletal rearrangements necessary for cell migration and the activation of inflammatory responses.

Caption: IL-8 signaling pathway via CXCR1/2 and its inhibition by this compound.

Experimental Workflow: Neutrophil Chemotaxis Assay

The following diagram illustrates the key steps in the neutrophil chemotaxis assay used to assess the functional antagonism of this compound.

Caption: Workflow for the IL-8-induced neutrophil chemotaxis assay.

Conclusion

This compound is a well-characterized dual antagonist of CXCR1 and CXCR2 with potent in vitro activity. Its ability to block IL-8-mediated neutrophil chemotaxis highlights its potential as a therapeutic agent for a variety of inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar compounds.

An In-depth Technical Guide to the Structural Analysis of PD 173074

Disclaimer: The initial request for information on "PD 0220245" did not yield any publicly available data for a compound with that identifier. It is presumed that this may be an internal designation or a typographical error. This guide instead focuses on PD 173074 , a well-characterized small molecule inhibitor, to demonstrate the requested in-depth technical analysis.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the structural and functional analysis of PD 173074, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR).

Core Compound Information

| Property | Value |

| Chemical Name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea |

| Molecular Formula | C28H41N7O3 |

| Molecular Weight | 523.67 g/mol |

| CAS Number | 219580-11-7 |

| Physical Appearance | Crystalline solid |

| Solubility | Soluble to 100 mM in DMSO and ethanol |

Mechanism of Action

PD 173074 is a selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with the highest potency for FGFR1 and FGFR3.[1] By binding to the ATP-binding pocket of the kinase domain, PD 173074 prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. This inhibition of FGFR signaling leads to the suppression of cell proliferation, angiogenesis, and survival in FGFR-dependent cell lines and tumor models.[2]

Quantitative Biological Data

The inhibitory activity of PD 173074 has been quantified across a range of protein kinases, demonstrating its selectivity for FGFRs.

| Target Kinase | IC50 (nM) | Assay Type |

| FGFR1 | 21.5 - 25 | Cell-free |

| FGFR3 | 5 | Cell-free |

| VEGFR2 | ~100 - 200 | Cell-free |

| PDGFR | 17,600 | Cell-free |

| c-Src | 19,800 | Cell-free |

| EGFR | > 50,000 | Cell-free |

| InsR | > 50,000 | Cell-free |

| MEK | > 50,000 | Cell-free |

| PKC | > 50,000 | Cell-free |

Data compiled from multiple sources.[2][3]

Signaling Pathway Inhibition

PD 173074 primarily targets the FGF signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This leads to the activation of several key signaling cascades, including the Ras-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which is important for cell survival. PD 173074 blocks the initial receptor activation step, thereby inhibiting these downstream pathways.

Experimental Protocols

Detailed methodologies for key experiments involving PD 173074 are outlined below. These are representative protocols based on standard molecular and cellular biology techniques.

In Vitro Kinase Assay (for IC50 Determination)

This protocol describes a typical method to determine the concentration of PD 173074 that inhibits 50% of the enzymatic activity of a target kinase.

-

Reagents and Materials:

-

Recombinant human FGFR1 kinase domain.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP (radiolabeled [γ-32P]ATP or for use with phosphospecific antibodies).

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

PD 173074 stock solution (in DMSO).

-

96-well plates.

-

Phosphorimager or Western blot equipment.

-

-

Procedure:

-

Prepare serial dilutions of PD 173074 in kinase buffer.

-

In a 96-well plate, add the recombinant FGFR1 kinase, the substrate peptide, and the diluted PD 173074.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the phosphorylation of the substrate. If using radiolabeled ATP, this can be done using a phosphorimager. For non-radioactive methods, a phosphospecific antibody can be used in an ELISA or Western blot format.

-

Plot the percentage of kinase inhibition against the logarithm of the PD 173074 concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This protocol measures the effect of PD 173074 on the proliferation of cancer cell lines that are dependent on FGFR signaling.

-

Reagents and Materials:

-

FGFR-dependent cancer cell line (e.g., KMS11, a multiple myeloma cell line with activating FGFR3 mutations).

-

Complete cell culture medium.

-

PD 173074 stock solution (in DMSO).

-

MTT or WST-1 reagent.

-

96-well cell culture plates.

-

Spectrophotometer.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of PD 173074 (and a DMSO vehicle control).

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions. This reagent is converted to a colored formazan product by metabolically active cells.

-

Solubilize the formazan product (if using MTT).

-

Measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the PD 173074 concentration to determine the GI50 (concentration for 50% growth inhibition).

-

References

PD 0220245 chemical properties and structure

A comprehensive search for the chemical properties, structure, and biological activity of a compound designated as "PD 0220245" has yielded no relevant scientific data. This suggests that the identifier may be incorrect, represent a compound not disclosed in the public domain, or be an internal designation not indexed in publicly accessible chemical or biological databases.

Initial and subsequent targeted searches across scientific literature and patent databases failed to retrieve any information related to a molecule with this specific identifier. The search results were consistently unrelated to a chemical compound and its properties, primarily consisting of patents for unrelated inventions.

Due to the complete absence of foundational data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, experimental protocols, or visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the compound identifier and consult internal documentation or proprietary databases if the compound is part of a non-public research program. Without a valid and publicly recognized identifier, a thorough analysis of its chemical and biological characteristics cannot be performed.

potential biological targets of PD 0220245

An In-depth Technical Guide on the Potential Biological Targets of PD 0220245

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-peptide, small-molecule antagonist of the interleukin-8 (IL-8) receptors, CXCR1 and CXCR2. As a modulator of the inflammatory response mediated by IL-8, this compound has been investigated for its potential therapeutic applications in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the known biological targets of this compound, presenting key quantitative data and detailed experimental methodologies to support further research and development.

Core Biological Activity

The primary biological function of this compound is the inhibition of the interaction between the pro-inflammatory chemokine, Interleukin-8 (IL-8), and its G protein-coupled receptors, CXCR1 and CXCR2. This antagonism effectively blocks the downstream signaling pathways initiated by IL-8, most notably the chemotaxis of neutrophils to sites of inflammation.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity at each receptor and its functional consequence on neutrophil migration.

| Target/Assay | IC50 (nM) |

| IL-8 Receptor Binding (CXCR1) | 130 |

| IL-8 Receptor Binding (CXCR2) | 130 |

| IL-8-Mediated Neutrophil Chemotaxis | 160 |

Data sourced from Bioorganic & Medicinal Chemistry, 2003, 11(17), 3777-90.

Signaling Pathway

This compound exerts its biological effects by competitively binding to the IL-8 receptors, CXCR1 and CXCR2, thereby preventing the binding of their natural ligand, IL-8. This interruption of the IL-8 signaling cascade is a critical mechanism for its anti-inflammatory properties.

Figure 1. IL-8 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.

IL-8 Receptor Binding Assay

This protocol details the radioligand binding assay used to determine the binding affinity of this compound to CXCR1 and CXCR2.

Objective: To measure the ability of this compound to displace a radiolabeled IL-8 ligand from its receptors.

Materials:

-

HEK 293 cells expressing human CXCR1 or CXCR2

-

[¹²⁵I]-IL-8 (radioligand)

-

This compound

-

Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4

-

Wash Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.5% BSA, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK 293 cells expressing either CXCR1 or CXCR2.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in the binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well microplate, add 50 µL of the cell membrane preparation.

-

Add 50 µL of this compound at various concentrations.

-

Add 50 µL of [¹²⁵I]-IL-8 at a final concentration of approximately 0.1 nM.

-

For total binding, add 50 µL of binding buffer instead of the compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled IL-8 (e.g., 1 µM).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Neutrophil Chemotaxis Assay

This protocol describes the modified Boyden chamber assay used to assess the functional effect of this compound on IL-8-induced neutrophil migration.

Objective: To measure the ability of this compound to inhibit the migration of human neutrophils towards an IL-8 gradient.

Materials:

-

Freshly isolated human neutrophils

-

Recombinant human IL-8

-

This compound

-

Chemotaxis Buffer: RPMI 1640 with 0.5% BSA

-

Modified Boyden chamber with a polycarbonate membrane (5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 2 x 10⁶ cells/mL.

-

-

Chemotaxis Setup:

-

In the lower wells of the Boyden chamber, add IL-8 at a concentration known to induce maximal chemotaxis (e.g., 10 ng/mL) in chemotaxis buffer.

-

In separate wells for negative control, add only chemotaxis buffer.

-

To test the inhibitory effect, pre-incubate the neutrophils with various concentrations of this compound for 15 minutes at room temperature.

-

Add 25 µL of the neutrophil suspension (with or without pre-incubation with this compound) to the upper chamber, which is separated from the lower chamber by the polycarbonate membrane.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60 minutes.

-

-

Cell Staining and Counting:

-

After incubation, remove the membrane.

-

Wipe the non-migrated cells from the upper side of the membrane.

-

Fix and stain the migrated cells on the lower side of the membrane using a suitable staining solution.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated neutrophils in several high-power fields for each well.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field.

-

Plot the percentage of inhibition of chemotaxis against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a compound's inhibitory activity on receptor binding and cell migration.

Figure 2. General experimental workflow for inhibitor characterization.

PD 0220245: A Technical Review of a Progesterone Receptor Modulator with Anti-Inflammatory and Apoptotic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 0220245 is a synthetic, steroidal molecule purported to exhibit a multi-faceted pharmacological profile. Primarily identified as a progesterone receptor (PR) ligand with contraceptive applications, it is also suggested to possess anti-inflammatory and anti-cancer properties through the inhibition of leukotriene and lipoxygenase production, and the down-regulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This technical guide provides a comprehensive review of the available literature on this compound and the core signaling pathways associated with its putative targets. Due to the limited availability of specific quantitative data and experimental protocols for this compound in the public domain, this document will focus on the foundational scientific principles and general methodologies relevant to its characterized activities.

Core Compound Properties

While specific experimental data for this compound is not extensively published, the following properties have been identified from available chemical and supplier information.

| Property | Value | Source |

| Chemical Formula | C₂₉H₃₅NO₂ | Chemical Supplier Data |

| Molecular Weight | 429.6 g/mol | Chemical Supplier Data |

| Putative Primary Target | Progesterone Receptor (PR) | General Classification |

| Other Potential Targets | Lipoxygenase, Mcl-1 | Inferred from descriptive data |

| Reported Biological Activities | Contraceptive, Anti-inflammatory, Anti-cancer | General Classification |

Progesterone Receptor Signaling Pathway

This compound is described as a binder to the progesterone receptor. The progesterone receptor is a key mediator of the hormonal signaling of progesterone and plays a crucial role in reproductive health and in certain cancers. The canonical signaling pathway of the progesterone receptor is initiated by the binding of a ligand, which then leads to the transcription of target genes.

Mcl-1 Inhibition and Apoptosis Pathway

A potential anti-cancer mechanism of this compound is through the inhibition of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Mcl-1 is a member of the Bcl-2 family of anti-apoptotic proteins. By inhibiting Mcl-1, pro-apoptotic proteins are liberated, leading to the initiation of the intrinsic apoptotic cascade.

General Experimental Protocols

While specific protocols for the characterization of this compound are not publicly available, the following are general methodologies used to assess the activities attributed to this compound.

Progesterone Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the progesterone receptor.

General Protocol:

-

Receptor Preparation: A source of progesterone receptor is required, typically from cell lysates (e.g., T47D breast cancer cells) or purified recombinant human progesterone receptor.

-

Radioligand: A radiolabeled progestin, such as [³H]-promegestone (R5020), is used as a competitive ligand.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated, often by filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mcl-1 Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against the Mcl-1 protein.

General Protocol (e.g., Homogeneous Time-Resolved Fluorescence - HTRF):

-

Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled pro-apoptotic BH3 peptide (e.g., from Bim), and an antibody against a tag on the Mcl-1 protein (e.g., anti-GST) labeled with a FRET acceptor.

-

Assay Plate Preparation: Varying concentrations of this compound are added to the wells of a microplate.

-

Incubation: The Mcl-1 protein, the labeled BH3 peptide, and the antibody are added to the wells and incubated to allow binding to occur.

-

Detection: The plate is read in an HTRF-compatible plate reader. In the absence of an inhibitor, the BH3 peptide binds to Mcl-1, bringing the FRET donor and acceptor into proximity and generating a signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

Data Analysis: The IC₅₀ value is determined by plotting the HTRF signal against the concentration of this compound.

Anti-Inflammatory Activity Assay (Lipoxygenase Inhibition)

Objective: To assess the ability of this compound to inhibit lipoxygenase enzymes, which are involved in the production of pro-inflammatory leukotrienes.

General Protocol (Spectrophotometric Assay):

-

Enzyme and Substrate: A purified lipoxygenase enzyme (e.g., from soybean or human platelets) and its substrate (e.g., linoleic acid or arachidonic acid) are used.

-

Assay Conditions: The enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Detection: The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined from a plot of the percentage of inhibition versus the inhibitor concentration.

Summary and Future Directions

This compound is a compound with a potentially interesting and diverse pharmacological profile, targeting key pathways in contraception, inflammation, and cancer. However, the publicly available data is currently insufficient to fully substantiate these claims and to provide a detailed understanding of its mechanism of action and therapeutic potential. For the scientific and drug development community to fully evaluate this compound, further research is critically needed. This includes the publication of peer-reviewed studies detailing its synthesis, in vitro and in vivo pharmacology, pharmacokinetic and pharmacodynamic properties, and safety profile. Such data will be essential to validate its proposed mechanisms of action and to explore its potential as a therapeutic agent.

understanding the function of PD 0220245

An In-depth Technical Guide on the Core Function of PD 0220245

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-peptide, small-molecule antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are activated by Interleukin-8 (IL-8), a potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in inflammatory responses. By inhibiting the binding of IL-8 to its receptors, this compound effectively blocks the downstream signaling cascades that lead to neutrophil migration and activation. This document provides a comprehensive overview of the function of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathway.

Core Function and Mechanism of Action

This compound functions as a competitive antagonist at the IL-8 receptors CXCR1 and CXCR2.[1][2] Its chemical structure, N-[6,7-dichloro-3-(5-thiophen-2-ylthiophen-2-yl)quinoxalin-2-yl]-N',N'-diethylbutane-1,4-diamine, allows it to bind to the receptors and prevent the binding of the endogenous ligand, IL-8.[3] This blockade inhibits the G-protein-mediated signaling pathways, consequently suppressing cellular responses such as chemotaxis, degranulation, and the respiratory burst in neutrophils.[1] The primary therapeutic potential of this compound lies in its ability to modulate inflammatory conditions where neutrophil infiltration is a key pathological feature.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Further detailed inhibitory concentrations for specific receptor binding and functional assays are not widely available in the public domain.

| Parameter | Target | Value | Notes |

| AC50 | CXCR1 | 29.57 µM | Activity concentration at 50% of maximum response in a cell-based assay. |

| CAS Number | N/A | 640736-79-4 | |

| Molecular Formula | N/A | C₂₄H₂₆Cl₂N₄S₂ | [3] |

| Molecular Weight | N/A | 505.5 g/mol | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of CXCR1/CXCR2 antagonists like this compound.

IL-8 Receptor Binding Assay

This assay is designed to determine the ability of a compound to compete with radiolabeled IL-8 for binding to its receptors, CXCR1 and CXCR2.

Materials:

-

HEK293 cells stably expressing human CXCR1 or CXCR2.

-

Binding Buffer: 25 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 1 mM CaCl₂, 2 mM MgCl₂, 0.5% (w/v) bovine serum albumin (BSA), pH 7.4.

-

Radioligand: ¹²⁵I-labeled human IL-8.

-

This compound and other test compounds.

-

Non-specific binding control: unlabeled human IL-8.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Preparation: Culture HEK293-CXCR1 or HEK293-CXCR2 cells to confluence. Harvest the cells and prepare a membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

25 µL of ¹²⁵I-IL-8 (at a final concentration equal to its Kd).

-

25 µL of varying concentrations of this compound (or other test compounds) or unlabeled IL-8 for determining non-specific binding.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as IL-8.

Materials:

-

Freshly isolated human neutrophils from healthy donors.

-

Chemotaxis Buffer: RPMI 1640 medium with 0.5% BSA.

-

Human IL-8.

-

This compound and other test compounds.

-

Boyden chambers or similar transwell migration plates (with 3-5 µm pore size filters).

-

Fluorescent dye for cell labeling (e.g., Calcein-AM).

-

Fluorescence plate reader.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Cell Labeling: Resuspend the isolated neutrophils in Chemotaxis Buffer and label them with a fluorescent dye according to the manufacturer's instructions.

-

Assay Setup:

-

In the lower wells of the Boyden chamber, add Chemotaxis Buffer containing IL-8 at a concentration that induces maximal chemotaxis.

-

In separate wells for negative control, add Chemotaxis Buffer alone.

-

Pre-incubate the labeled neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the transwells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Quantification: After incubation, carefully remove the upper chamber. Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway initiated by IL-8 binding to its receptors, CXCR1 and CXCR2, and the point of inhibition by this compound.

Caption: IL-8 signaling pathway and inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for PD 0325901 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 0325901 is a potent, selective, and non-ATP-competitive small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK kinases). By binding to a unique allosteric site on the MEK enzyme, PD 0325901 prevents its activation and its subsequent phosphorylation of ERK1 and ERK2. The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival; its aberrant activation is a hallmark of many human cancers.[1][2][3] Consequently, PD 0325901 is a valuable tool for investigating the role of the MEK/ERK pathway in both normal physiology and disease, and it holds therapeutic potential as an anti-cancer agent.[1][2]

These application notes provide detailed protocols for the use of PD 0325901 in cell culture, including methods for assessing its biological activity and guidelines for its handling and storage.

Mechanism of Action

PD 0325901 targets the MEK1 and MEK2 kinases, which are central components of the RAS-RAF-MEK-ERK signaling cascade. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[2][4] PD 0325901's inhibition of MEK1/2 effectively blocks the downstream phosphorylation and activation of ERK1/2, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[1][5]

Data Presentation

Solubility and Storage

| Parameter | Value |

| Molecular Weight | 482.2 g/mol |

| Formulation | Typically supplied as a lyophilized powder. |

| Solubility | Soluble in DMSO at concentrations of >10 mM.[5] |

| Stock Solution | For a 10 mM stock, reconstitute 5 mg of powder in 1.03 ml of DMSO.[6] |

| Storage | Store lyophilized powder at -20°C for up to 24 months. Store DMSO stock solutions at -20°C in aliquots to avoid freeze-thaw cycles; use within 3 months.[6] |

In Vitro Activity of PD 0325901

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of PD 0325901 varies depending on the cell line, largely influenced by the genetic background, particularly the presence of mutations in the RAS/RAF pathway.

| Cell Line | Cancer Type | Mutation Status | IC50 / GI50 (nM) |

| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | 11 |

| K2 | Papillary Thyroid Carcinoma | BRAF V600E | 6.3 |

| M14 | Melanoma | BRAF V600E | - |

| SKMEL-28 | Melanoma | BRAF V600E | - |

| HepG2 | Hepatocellular Carcinoma | - | - |

| Hep3B | Hepatocellular Carcinoma | - | - |

Note: Specific IC50 values for some cell lines were not explicitly stated in the provided search results, but nanomolar efficacy was indicated. Researchers should determine the IC50 empirically for their cell line of interest.

Experimental Protocols

General Guidelines for Cell Culture Treatment

-

Prepare Stock Solution: Prepare a 10 mM stock solution of PD 0325901 in sterile DMSO.[6] Aliquot and store at -20°C.

-

Thaw and Dilute: Before use, thaw an aliquot of the stock solution at room temperature. Prepare working concentrations by diluting the stock solution in pre-warmed complete cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[7]

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing the desired concentration of PD 0325901 or a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of PD 0325901 on cell proliferation and to calculate the GI50 value.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete growth medium

-

PD 0325901 stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

-

Treatment: Prepare serial dilutions of PD 0325901 in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PD 0325901 (e.g., 0.1 nM to 10 µM) or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.

Protocol 2: Western Blotting for p-ERK Inhibition

This protocol confirms the on-target effect of PD 0325901 by measuring the phosphorylation level of ERK1/2.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

PD 0325901 stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of PD 0325901 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1, 6, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of PD 0325901 on cell cycle progression. Treatment often leads to an accumulation of cells in the G1 phase.[5][8]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

PD 0325901 stock solution

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (e.g., PBS with 100 µg/mL RNase A and 50 µg/mL PI)[9]

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with PD 0325901 (e.g., 25 nM) or vehicle for 48 hours.[8]

-

Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.

-

Fixation: Wash the cell pellet with PBS. Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Concluding Remarks

PD 0325901 is a cornerstone tool for studying the MAPK/ERK signaling pathway. The protocols outlined above provide a framework for investigating its effects on cell viability, pathway inhibition, and cell cycle progression. It is crucial to optimize these protocols, particularly drug concentrations and treatment times, for each specific cell line and experimental context. Adherence to proper cell culture and laboratory techniques will ensure reproducible and reliable results.

References

- 1. Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. apexbt.com [apexbt.com]

- 6. PD 0325901 | Cell Signaling Technology [cellsignal.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. researchgate.net [researchgate.net]

- 9. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols for PD 0220245

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 0220245 is a synthetic, steroidal molecule with multifaceted biological activities, making it a compound of interest for various research applications.[1][2] It is recognized as a binder of the progesterone receptor and has been noted for its potential as a contraceptive by inhibiting ovulation.[1][2] Beyond its effects on the reproductive system, this compound exhibits anti-inflammatory properties through the inhibition of leukotriene and lipoxygenase production.[1][2] Furthermore, it has been shown to inhibit the anti-apoptotic protein Mcl-1, suggesting a potential role in cancer research, particularly in leukemia.[1][2]

These diverse activities position this compound as a valuable tool for investigating signaling pathways related to hormonal regulation, inflammation, and apoptosis. This document provides detailed protocols for the preparation of a stock solution of this compound and summarizes its key characteristics to facilitate its use in pre-clinical research.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 640736-79-4 | [2] |

| Molecular Formula | C₂₉H₃₅NO₂ | [1][2] |

| Molecular Weight | 429.6 g/mol | [1][2] |

| Purity | ≥95% | [1] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound, a common starting concentration for in vitro screening assays. Dimethyl sulfoxide (DMSO) is used as the solvent due to its ability to dissolve a wide range of organic compounds, including both polar and nonpolar molecules.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or vials, sterile

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in an area free from drafts and vibrations. Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing the Compound: Carefully weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.

-

Calculating the Solvent Volume: To create a 10 mM stock solution from 1 mg of this compound (MW: 429.6 g/mol ), the required volume of DMSO is calculated as follows:

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.001 g / 429.6 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L Volume (µL) ≈ 232.8 µL

-

Dissolving the Compound: Add 232.8 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Note on Working Concentrations: For most initial in vitro cell-based assays, a starting concentration of 10 µM is a common practice in high-throughput screening. Subsequent experiments should include a dose-response curve to determine the optimal concentration for the specific assay and cell line being used.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound

The diagram below illustrates the putative signaling pathways modulated by this compound based on available information. It is known to bind to the progesterone receptor, which can initiate both genomic and non-genomic signaling cascades. The non-genomic pathway can lead to the rapid activation of kinases such as Src and the MAPK/ERK pathway. This compound is also described as an inhibitor of the lipoxygenase pathway, which is involved in the production of pro-inflammatory leukotrienes from arachidonic acid. Furthermore, it inhibits the anti-apoptotic protein Mcl-1, which normally sequesters pro-apoptotic proteins like Bim, Bak, and Bax, thereby promoting apoptosis.

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for the preparation of a this compound stock solution for use in research.

Caption: Workflow for preparing a this compound stock solution.

References

PD 0220245 dosage and administration in vivo

Initial searches for "PD 0220245" have not yielded any relevant information regarding a chemical compound or drug for in vivo studies. The search results primarily point to patents for medical devices, which are unrelated to the user's request for dosage and administration protocols for a compound.

This suggests that "this compound" may be an incorrect identifier, a very new or internal compound designation not yet in the public domain, or a simple typographical error. Without any foundational information about the compound, its mechanism of action, or any preclinical studies, it is impossible to generate the requested detailed Application Notes and Protocols.

Therefore, the user is advised to:

-

Verify the compound identifier: Please double-check the accuracy of "this compound" to ensure it is the correct designation for the compound of interest.

-

Provide additional context: If available, providing any alternative names, the class of compound, the intended therapeutic area, or any known publications would be immensely helpful in locating the relevant information.

Once a correct and identifiable compound is provided, the process of creating detailed Application Notes and Protocols, including data tables and diagrams, can be initiated.

Application Notes and Protocols for Measuring PD 0325901 (Mirdametinib) Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: PD 0325901, also known as Mirdametinib, is a highly potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a central component of the RAS-RAF-MEK-ERK signaling pathway, MEK plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention. These application notes provide a comprehensive guide to measuring the in vitro activity of PD 0325901, including its effects on enzyme activity, cellular proliferation, and downstream signaling events.

Signaling Pathway of MEK Inhibition by PD 0325901

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transmits extracellular signals to the nucleus, influencing gene expression and cellular responses. PD 0325901 acts by binding to a unique allosteric pocket on MEK1/2, preventing its phosphorylation and activation by upstream kinases such as RAF. This, in turn, blocks the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2, leading to the inhibition of cell proliferation and induction of apoptosis in susceptible cell lines.

Caption: MEK Inhibition by PD 0325901 in the RAS-RAF-MEK-ERK Pathway.

Quantitative Data Presentation

The inhibitory activity of PD 0325901 has been quantified using various in vitro assays. The following tables summarize the key potency metrics for this compound.

Table 1: In Vitro Kinase and Cell-Based Assay Potency of PD 0325901

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Cell-free Kinase Assay | MEK | IC50 | 0.33 | [1][2] |

| Activated Kinase Assay | Activated MEK1 | Ki app | 1 | [1][2] |

| Activated Kinase Assay | Activated MEK2 | Ki app | 1 | [1] |

| Cell Proliferation | A-375 (BRAF V600E) | IC50 | 13 | [1] |

| Cell Proliferation | COLO 205 | IC50 | 1 | [3] |

| Cell Proliferation | TPC-1 | GI50 | 11 | [2] |

| Cell Proliferation | K2 | GI50 | 6.3 | [2] |

Experimental Protocols

Detailed methodologies for key experiments to measure PD 0325901 activity are provided below.

Protocol 1: In Vitro MEK1 Kinase Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of PD 0325901 on MEK1 kinase activity.

Materials:

-

Recombinant active MEK1-GST

-

Inactive ERK2 substrate

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.6, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

[γ-³²P]ATP (for radioactive detection) or a commercial kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™)

-

PD 0325901

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of PD 0325901 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted PD 0325901 or vehicle control (DMSO).

-

Add recombinant active MEK1 to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.[4]

-

Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP (and [γ-³²P]ATP if using radioactive detection). A typical final ATP concentration is 10-50 µM.[4][5]

-

Incubate the reaction for 30-60 minutes at 30°C.[5]

-

Terminate the reaction. For radioactive assays, this can be done by adding an equal volume of 2x SDS-PAGE loading buffer. For commercial kits, follow the manufacturer's instructions for adding the detection reagent.

-

For radioactive detection: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into ERK2 using a phosphorimager.

-

For non-radioactive detection (e.g., ADP-Glo™): a. Add the ADP-Glo™ reagent to convert ADP to ATP. b. Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase reaction. c. Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each PD 0325901 concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol measures the effect of PD 0325901 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A-375)

-

Complete cell culture medium

-

PD 0325901

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of PD 0325901 in complete culture medium from a concentrated stock in DMSO. Include a vehicle control (DMSO at the same final concentration as in the drug-treated wells).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of PD 0325901 or vehicle.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot for Phospho-ERK1/2 Inhibition

This protocol is used to directly measure the inhibition of MEK's downstream target, ERK, in a cellular context.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PD 0325901

-

DMSO

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of PD 0325901 or vehicle (DMSO) for a specified time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[1]

-